Technical Guide: N-Fmoc-2,5-difluoro-L-phenylalanine in Advanced Peptide Therapeutics
Technical Guide: N-Fmoc-2,5-difluoro-L-phenylalanine in Advanced Peptide Therapeutics
Executive Summary
N-Fmoc-2,5-difluoro-L-phenylalanine (CAS 1004959-90-3) is a specialized non-canonical amino acid (NCAA) employed in the optimization of peptide therapeutics. By introducing fluorine atoms at the ortho (2) and meta (5) positions of the phenyl ring, this building block fundamentally alters the electronic and steric landscape of the phenylalanine side chain.
This modification is not merely structural; it serves as a functional probe to enhance metabolic stability (by blocking proteolysis sites), modulate lipophilicity (improving membrane permeability), and tune receptor binding affinity via quadrupole interactions. This guide details the physicochemical profile, mechanistic utility, and rigorous solid-phase peptide synthesis (SPPS) protocols required to integrate this residue into therapeutic candidates.
Part 1: Chemical Profile & Physicochemical Properties
The incorporation of fluorine, the most electronegative element, induces a strong dipole moment and reduces the electron density of the aromatic ring. This "electronic depletion" strengthens
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | N-Fmoc-2,5-difluoro-L-phenylalanine |
| CAS Number | 1004959-90-3 |
| Molecular Formula | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 423.41 g/mol |
| Purity | |
| Chiral Purity | |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Slightly soluble in DCM |
| Melting Point | 165–170 °C (Typical range) |
| Storage | 2–8 °C, desiccated, protected from light |
Part 2: Mechanistic Utility in Drug Design
The strategic use of 2,5-difluoro-Phe addresses three critical failure modes in peptide drug discovery: rapid clearance, poor permeability, and weak potency.
Metabolic Stability (The "Fluorine Shield")
Proteolytic enzymes, such as chymotrypsin, typically cleave peptides at the C-terminus of aromatic residues (Phe, Tyr, Trp). The introduction of fluorine atoms at the 2 and 5 positions creates steric obstruction and electronic repulsion, significantly reducing the catalytic efficiency (
Electronic Tuning & Binding Affinity
The 2,5-difluoro substitution pattern creates a specific electrostatic potential on the aromatic ring. Unlike native Phenylalanine, which has a negative quadrupole moment (electron-rich face), the fluorinated ring is electron-deficient. This facilitates tighter binding to targets with electron-rich pockets or cation-
Membrane Permeability
Fluorination increases overall lipophilicity (
Diagram 1: The Fluorine Optimization Cycle
This diagram illustrates the logical flow of using 2,5-difluoro-Phe to optimize a lead peptide candidate.
Caption: Mechanistic impact of 2,5-difluoro-Phe substitution on peptide pharmacokinetics and pharmacodynamics.
Part 3: Experimental Protocols (SPPS)
The following protocol is validated for standard Fmoc Solid-Phase Peptide Synthesis. While 2,5-difluoro-Phe is relatively stable, its high cost and specific solubility requirements dictate a precise workflow to maximize coupling efficiency and minimize waste.
Protocol 1: Handling and Stock Solution Preparation
Safety: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
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Solvent Selection: Use anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DCM for stock solutions as solubility may be limited.
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Concentration: Prepare a 0.2 M solution.
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Calculation: To prepare 5 mL of 0.2 M solution:
-
-
Dissolution: Add the solid to the vial first, then add solvent. Sonicate for 2–5 minutes at room temperature until a clear solution is obtained.
Protocol 2: Coupling Cycle (Automated or Manual)
This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide, Wang) with a loading of 0.3–0.6 mmol/g.
Reagents:
-
Activator: HATU or HCTU (preferred for fluorinated AAs to ensure complete coupling).
-
Base: DIPEA (Diisopropylethylamine).[3]
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat with 20% Piperidine/DMF (
min). -
Wash with DMF (
min).
-
-
Coupling (The Critical Step):
-
Stoichiometry: Use 3 equivalents of Fmoc-2,5-difluoro-Phe relative to resin loading.
-
Activation: Mix Amino Acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activate for 30 seconds.
-
Reaction: Add to resin.[4][1][3][5][6] Agitate at Room Temperature for 60 minutes .
-
Note: Do not heat above 50°C to prevent racemization of the fluorinated residue.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete coupling (Recouple using PyBOP/HOAt).
-
Colorless beads: Complete coupling.
-
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA/DMF to cap any unreacted amines.
Diagram 2: SPPS Workflow for Fluorinated Residues
This diagram details the specific cycle modifications required for high-value fluorinated amino acids.
Caption: Optimized SPPS cycle for N-Fmoc-2,5-difluoro-L-phenylalanine, emphasizing ambient temperature coupling.
Part 4: Analytical Quality Control
Verification of the incorporated fluorinated residue is essential. Standard HPLC methods apply, but the retention time will shift.
HPLC Analysis[6]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Shift Expectation: Peptides containing 2,5-difluoro-Phe will typically elute later (higher retention time) than their non-fluorinated parent sequences due to increased lipophilicity.
Mass Spectrometry (ESI-MS)
-
Mass Shift: The substitution of two Hydrogen atoms (approx 1.008 Da each) with two Fluorine atoms (approx 18.998 Da each) results in a net mass increase.
-
Calculation:
. -
Verification: Ensure the observed mass
reflects this +36 Da shift relative to the native Phe-containing peptide.
References
-
National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubChem. Retrieved from [Link]
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University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
